4-Amino-2-fluorobenzamide
Overview
Description
4-Amino-2-fluorobenzamide is a useful research compound. Its molecular formula is C7H7FN2O and its molecular weight is 154.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
PET Imaging Ligand for σ Receptors
4-Amino-2-fluorobenzamide derivatives, particularly N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, have shown promise in positron emission tomography (PET) imaging. This compound binds to σ receptors with high affinity and selectivity. It was labeled with 18F and evaluated as a σ receptor radioligand, showing potential as a ligand for PET imaging of σ receptors in humans. This could be significant for neuroimaging and the study of neurological disorders (Shiue et al., 1997).
Fluorescent Detection of Zn2+/Cd2+ Ions
Carbazolone substituted 2-aminobenzamides, including derivatives of this compound, have been used as fluorescent probes for the detection of Zn2+ and Cd2+ ions. These compounds exhibit a transformation from “off–on” to “on–off” molecular switch, showcasing their potential in analytical chemistry for metal ion detection (Xu et al., 2014).
Fluorescent Aminonaphthalic Anhydrides Synthesis
N-Fluorobenzamide-directed formal [4+2] cycloaddition reaction with maleic anhydride has been developed, producing fluorescent 1-amino-2,3-naphthalic anhydrides. This reaction, involving N-fluorobenzamides, represents a method for synthesizing compounds with potential applications in fluorescent imaging and molecular probes (Lu et al., 2022).
Radiochemical Synthesis for Protein Labeling
This compound derivatives, like N-[2-(4-[18F]fluorobenzamido)ethyl]maleimide, are used in radiochemical synthesis for labeling proteins and peptides. This synthesis is important for developing radiotracers and imaging agents in nuclear medicine (Kiesewetter et al., 2011).
19F NMR Spectroscopy in Helical Peptides
In the field of spectroscopy, 4-fluorobenzamide labeled peptides have been utilized to study solvent-dependent chemical shifts in 19F NMR spectroscopy. This research aids in understanding protein folding and structure (Kubasik et al., 2006).
Anticancer and Antibacterial Activities
Derivatives of this compound have been evaluated for their anticancer and antibacterial activities. Compounds like N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide have shown remarkable antitumor effects and modulation of cellular pathways, indicating their potential as therapeutic agents (Zhang et al., 2017).
Charge Density Analysis in Molecular Crystals
Experimental charge density distribution studies of 4-fluorobenzamide have contributed to understanding intermolecular interactions in molecular crystals. This research is vital for crystal engineering and material science (Hathwar & Row, 2011).
A2B Adenosine Receptor Antagonists
This compound derivatives have been explored in the synthesis of A2B adenosine receptor antagonists, which have potential pharmaceutical applications, especially in the treatment of inflammatory diseases (Cheung et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
4-amino-2-fluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKPEQHEEAWUBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630189 | |
Record name | 4-Amino-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609783-45-1 | |
Record name | 4-Amino-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2-fluorobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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